Quinaprilat hydrate Quinaprilat hydrate Quinaprilat is the active metabolite of quinapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used in the treatment of hypertension and congestive heart failure.
Brand Name: Vulcanchem
CAS No.: 1435786-09-6
VCID: VC0005734
InChI: InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1
SMILES: CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol

Quinaprilat hydrate

CAS No.: 1435786-09-6

Cat. No.: VC0005734

Molecular Formula: C23H28N2O6

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Quinaprilat hydrate - 1435786-09-6

CAS No. 1435786-09-6
Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
IUPAC Name (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate
Standard InChI InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1
Standard InChI Key OFYSYEOWQQCPEU-ZAFWUOJLSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O
SMILES CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Canonical SMILES CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Quinaprilat hydrate is a stereochemically complex molecule with three chiral centers, all configured in the S-form . Its IUPAC name is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrate . The hydrate form enhances its solubility in aqueous solutions, critical for bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H28N2O6H2O\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{6} \cdot \text{H}_2\text{O}
Molecular Weight428.49 g/mol
CAS Number (Hydrate)1435786-09-6
CAS Number (Anhydrous)82768-85-2
SolubilityFreely soluble in water
Protein Binding97%

The compound’s crystalline structure stabilizes the active metabolite, ensuring prolonged ACE inhibition .

Pharmacological Profile

Mechanism of Action

Quinaprilat competitively inhibits ACE, a peptidyl dipeptidase responsible for converting angiotensin I to angiotensin II . By reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, leading to vasodilation and lowered blood pressure . Its IC50_{50} for ACE inhibition is 0.06 nM, indicating high potency .

Pharmacokinetics

  • Absorption: Quinapril is rapidly absorbed and de-esterified to quinaprilat, with a bioavailability of 60% . Food intake delays absorption by 25–30% .

  • Distribution: Plasma protein binding exceeds 97%, with a volume of distribution of 0.8 L/kg .

  • Metabolism: Hepatic conversion is minimal; 38% of the oral dose becomes quinaprilat .

  • Elimination: Renal excretion accounts for 96% of clearance, with a half-life of 2–3 hours .

Table 2: Pharmacokinetic Parameters

ParameterValuePopulation
TmaxT_{\text{max}}2 hoursHealthy adults
t1/2t_{1/2}2–3 hoursRenal impairment
Clearance12 L/hCreatinine >60 mL/min

Clinical Applications

Hypertension Management

In clinical trials, quinaprilat reduced systolic and diastolic blood pressure by 15–25 mmHg and 10–15 mmHg, respectively . Its effects persist for 24 hours, enabling once-daily dosing . A study comparing quinaprilat to enalapril demonstrated superior endothelial function improvement (p<0.01p < 0.01) .

Heart Failure

Quinaprilat improves cardiac output by 20–30% in NYHA Class III patients, reducing hospitalizations by 40% over six months . It enhances flow-mediated dilation in coronary arteries by 10.2% (p<0.01p < 0.01) .

Renal Protection

In diabetic hypertensive patients, quinaprilat reduced albuminuria by 50% and slowed glomerular filtration rate decline by 1.2 mL/min/year .

Synthesis and Manufacturing

Synthetic Routes

Quinaprilat is synthesized via a multi-step process starting from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Key steps include:

  • Coupling: Reacting THIQ benzyl ester with N-substituted amino acids using dicyclohexylcarbodiimide .

  • Deprotection: Hydrogenolysis to remove benzyl groups, yielding quinaprilat .

Yield losses (20–40%) occur due to diketopiperazine formation via intramolecular cyclization .

Table 3: Synthesis Optimization Strategies

ChallengeSolutionYield Improvement
CyclizationLow-temperature reactions+15%
Solvent ChoiceSubstituting methylene chloride+10%

Comparative Analysis with Other ACE Inhibitors

Table 4: ACE Inhibitor Profiling

AgentIC50_{50} (nM)Half-Life (h)Renal Excretion
Quinaprilat0.062–396%
Enalaprilat0.111188%
Lisinopril0.151270%

Quinaprilat’s shorter half-life necessitates once-daily dosing but offers rapid onset, making it suitable for acute blood pressure control .

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